N-(3-硝基苯基)-1-氧代-3,4-二氢异色满-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compounds with nitrophenyl groups are generally aromatic compounds that contain one or more nitro functional groups (−NO2). The nitro group is strongly electron-withdrawing .
Synthesis Analysis
While specific synthesis methods for “N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide” are not available, nitrophenyl compounds are typically synthesized by nitration, which involves a mixture of nitric acid and sulfuric acid .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions due to the presence of the nitro group. For example, they can participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the density, boiling point, vapor pressure, and other properties can be measured .科学研究应用
新颖合成方法
已经开发出一种从 3-(2-硝基芳基)环氧-2-甲酰胺制备 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺的新型合成路线,展示了硝基芳基环氧在合成复杂酰胺结构中的多功能性,其中可能包括类似于化合物 (Mamedov 等人,2016) 的衍生物。
生物活性与潜在应用
- 对杂化芳基异恶唑-色满酮甲酰胺的研究评估了它们的胆碱酯酶抑制活性,显示了在阿尔茨海默病治疗中的潜在应用。虽然没有直接提及 N-(3-硝基苯基)-1-氧代-3,4-二氢异色满-3-甲酰胺,但这项研究表明了结构相关化合物在药物化学中的潜力 (Saeedi 等人,2020)。
抗糖尿病筛选
已经合成了与所讨论化合物结构相似的化合物并评估了它们的抗糖尿病活性,强调了硝基苯基衍生物在开发新的治疗剂中的重要性 (Lalpara 等人,2021)。
CFTR 增强
对喹啉酮-3-甲酰胺衍生物的研究,包括具有硝基苯基基团的衍生物,已经确定了有效的 CFTR 增强剂,有助于囊性纤维化治疗。这突出了硝基苯基甲酰胺在解决遗传疾病中的更广泛适用性 (Hadida 等人,2014)。
锌配合物形成
一项关于新型 N3O 配体的锌配合物研究表明,含有硝基苯基基团的化合物也可能在开发基于金属的药物或生化应用探针中发挥作用 (Calvo & Vahrenkamp,2005)。
安全和危害
属性
IUPAC Name |
N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15(17-11-5-3-6-12(9-11)18(21)22)14-8-10-4-1-2-7-13(10)16(20)23-14/h1-7,9,14H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGUTOODNPWIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。